Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate is a complex organic compound characterized by its pyrrole ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the propylcarbamoyl and carboxylate groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as pyrrole derivatives, with propyl isocyanate to introduce the propylcarbamoyl group.
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative reacts with ethanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the pyrrole ring to its corresponding saturated analogs.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the propylcarbamoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Saturated pyrrole derivatives.
Substitution Products: Various functionalized pyrrole derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-2-pyrrolecarboxylate: Similar structure but lacks the propylcarbamoyl group.
Ethyl 3,5-dimethyl-4-carboxylate-1H-pyrrole-2-carboxylate: Similar pyrrole ring but different substitution pattern.
Uniqueness: Ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-5-7-14-12(16)10-8(3)11(15-9(10)4)13(17)18-6-2/h15H,5-7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHVQCYEHPTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(NC(=C1C)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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